Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-
Overview
Description
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- is a chemical compound. It is a type of chemical entity and has a mass of 329.7831 . This compound is a part of a larger class of biologically active compounds known as quinazolines .
Synthesis Analysis
The synthesis of Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- involves copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . The process starts with the azidation of haloaryl with sodium azide, followed by in situ conversion of azide into arylamine. This arylamine then undergoes condensation with benzaldehyde, which finally undergoes oxidative cyclization to afford Benzimidazo[1,2-c]quinazoline .Molecular Structure Analysis
The molecular structure of Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- is complex, with multiple fused rings. It is a part of the quinazoline family, which is a significant class of nitrogen-containing heterocycles .Chemical Reactions Analysis
The chemical reactions involving Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- are complex and involve multiple steps. The formation of three C–N bonds is a key part of the reaction . The reaction starts with the azidation of haloaryl with sodium azide, followed by in situ conversion of azide into arylamine. This arylamine then undergoes condensation with benzaldehyde, which finally undergoes oxidative cyclization to afford Benzimidazo[1,2-c]quinazoline .Future Directions
The future directions for research on Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide spectrum of biological properties exhibited by quinazoline derivatives , there is potential for significant advancements in this field.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activities against certain enzymes .
Mode of Action
It’s known that the compound undergoes a radical cascade cyclization process involving the relay between c-centered radicals and n-centered radicals .
Biochemical Pathways
Similar compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Pharmacokinetics
In silico adme prediction for similar compounds has been performed to reveal their physicochemical and drug‐likeness properties .
Result of Action
Similar compounds have shown significant inhibitory activities against certain enzymes, suggesting potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting potent antibacterial activity. It interacts with bacterial cell membranes, causing disruption and leading to cell death . Additionally, it has been found to interact with fungal enzymes, inhibiting their growth and proliferation . These interactions highlight the compound’s potential as a broad-spectrum antimicrobial agent.
Cellular Effects
The effects of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In fungal cells, it inhibits key enzymes involved in cell wall synthesis, thereby preventing cell growth and division . Moreover, in mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals .
Molecular Mechanism
At the molecular level, benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- exerts its effects through several mechanisms. It binds to bacterial and fungal enzymes, inhibiting their activity and leading to cell death . In mammalian cells, it interacts with specific proteins involved in cell signaling pathways, modulating their activity and influencing gene expression. This compound can inhibit the activity of certain kinases, leading to the activation of pro-apoptotic pathways and the suppression of cell survival signals . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and effects of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, its antimicrobial effects are sustained over time, with consistent inhibition of bacterial and fungal growth . In in vivo studies, long-term exposure to this compound has been shown to maintain its therapeutic effects, although some degradation products may form over time .
Dosage Effects in Animal Models
The effects of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- vary with different dosages in animal models. At lower doses, it exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter metabolite levels in the body . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic use.
Transport and Distribution
The transport and distribution of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for its therapeutic efficacy and distribution within the body.
Subcellular Localization
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression and cell signaling pathways . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific cellular compartments, thereby modulating its activity and function.
Properties
IUPAC Name |
6-(3-chlorophenyl)benzimidazolo[1,2-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-14-7-5-6-13(12-14)19-22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)24(19)20/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUJDCIIWBQINJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350471 | |
Record name | Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105997-05-5 | |
Record name | Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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